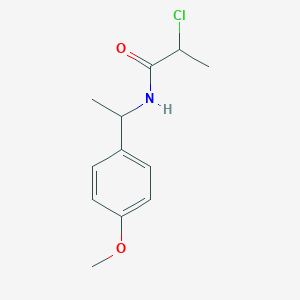
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is an organic compound with the molecular formula C12H16ClNO2 It is a halogenated derivative of a secondary amide bearing an aromatic substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The amide group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different nucleophiles replacing the chlorine atom.
Oxidation: Formation of 4-methoxyphenylacetic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-chloro-N-(1-(4-methoxyphenyl)ethyl)amine.
科学的研究の応用
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its amide functionality.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is not well-documented. it is likely to interact with biological targets through its amide and aromatic functionalities. These interactions could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various molecular pathways and cellular processes .
類似化合物との比較
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with the chlorine atom on a different carbon.
2-Chloro-N-(4-methoxyphenyl)nicotinamide: Contains a nicotinamide moiety instead of a propanamide group.
Uniqueness
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .
生物活性
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential applications in drug development.
Chemical Structure and Properties
The structural formula of this compound features a chloro group and a methoxyphenyl moiety, which are critical for its biological interactions. The presence of these functional groups facilitates interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound is believed to interfere with cellular pathways that regulate cell proliferation and apoptosis, leading to its observed anticancer effects. Additionally, its antimicrobial properties may stem from its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Key findings include:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 7.52 µM against human breast cancer cells (MCF-7), outperforming standard treatments like sorafenib (IC50 = 7.26 µM) .
- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : The compound has shown activity against various bacterial strains, suggesting a potential role as an antimicrobial agent .
- Mechanism : Its antimicrobial action may involve disruption of bacterial membrane integrity or inhibition of key metabolic pathways essential for bacterial survival .
Research Findings and Case Studies
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15) |
InChIキー |
YIYNXKPAGHSPNU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















